molecular formula C8H15N3O B13189696 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B13189696
M. Wt: 169.22 g/mol
InChI Key: DJQKETNELRAHLT-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules and in various applications across different fields .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(5-9)7(12)8-10-3-4-11(8)2/h3-4,6-7,12H,5,9H2,1-2H3

InChI Key

DJQKETNELRAHLT-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NC=CN1C)O

Origin of Product

United States

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